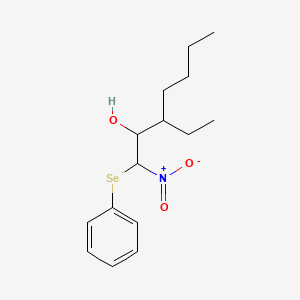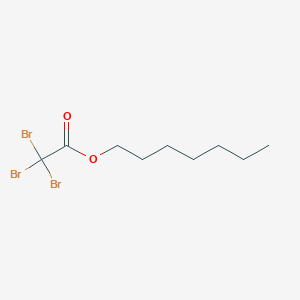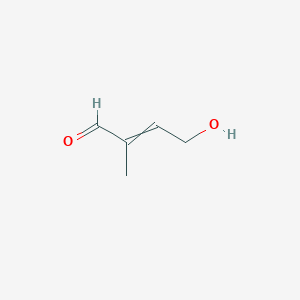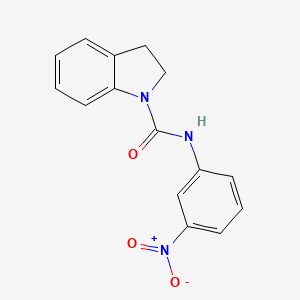
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is an organic compound with a complex structure that includes a nitro group, a phenylselanyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL typically involves multiple steps, including the introduction of the nitro group, the phenylselanyl group, and the hydroxyl group. One common method involves the use of Grignard reagents to introduce the ethyl group, followed by nitration to add the nitro group. The phenylselanyl group can be introduced through a nucleophilic substitution reaction using phenylselenol. The final step involves the reduction of the nitro group to form the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylselanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylselanyl group.
Aplicaciones Científicas De Investigación
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylselanyl group may contribute to the compound’s ability to modulate oxidative stress and influence redox pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-1-nitroheptan-2-OL: Lacks the phenylselanyl group, resulting in different chemical properties.
1-Nitro-1-(phenylselanyl)heptan-2-OL: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-1-nitro-1-(phenylthio)heptan-2-OL: Contains a phenylthio group instead of phenylselanyl, leading to different biological activities.
Uniqueness
3-Ethyl-1-nitro-1-(phenylselanyl)heptan-2-OL is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89646-76-4 |
|---|---|
Fórmula molecular |
C15H23NO3Se |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
3-ethyl-1-nitro-1-phenylselanylheptan-2-ol |
InChI |
InChI=1S/C15H23NO3Se/c1-3-5-9-12(4-2)14(17)15(16(18)19)20-13-10-7-6-8-11-13/h6-8,10-12,14-15,17H,3-5,9H2,1-2H3 |
Clave InChI |
NTWMMZYAVGZUDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(C([N+](=O)[O-])[Se]C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)


![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)

methanone](/img/structure/B14381466.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)

![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)

